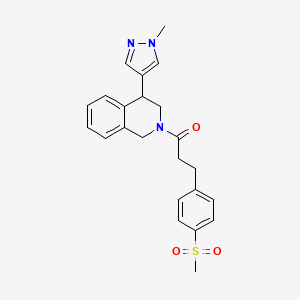

1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one

Description

This compound features a hybrid structure combining a 3,4-dihydroisoquinoline core, substituted with a 1-methyl-1H-pyrazol-4-yl group at position 4 and a 4-(methylsulfonyl)phenylpropan-1-one moiety. The methylpyrazole substituent may contribute to metabolic stability and π-stacking interactions in biological systems.

Properties

IUPAC Name |

1-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-3-(4-methylsulfonylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3S/c1-25-14-19(13-24-25)22-16-26(15-18-5-3-4-6-21(18)22)23(27)12-9-17-7-10-20(11-8-17)30(2,28)29/h3-8,10-11,13-14,22H,9,12,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEOPFETUCQOYIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)CCC4=CC=C(C=C4)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a pyrazole moiety linked to a dihydroisoquinoline and a methylsulfonyl phenyl group. Its structural complexity suggests multiple sites for biological interaction, which may contribute to its pharmacological effects.

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

- Antimicrobial Activity : Pyrazole derivatives have been reported to possess significant antimicrobial properties. For instance, studies show that pyrazole-based compounds can inhibit the growth of various pathogens including Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Certain isoquinoline derivatives have demonstrated cytotoxic effects against cancer cell lines. The presence of the pyrazole ring may enhance these effects by interacting with specific cellular targets involved in proliferation and apoptosis .

- Anti-inflammatory Effects : Compounds containing methylsulfonyl groups are known for their anti-inflammatory properties, potentially making them useful in treating conditions like arthritis and other inflammatory diseases .

Biological Activity Data

A summary of biological activities and their corresponding effects is presented in the table below:

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

- Antimicrobial Efficacy : A study demonstrated that a related pyrazole derivative exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics . This suggests potential for development as a novel antimicrobial agent.

- Cytotoxicity in Cancer Models : Research involving isoquinoline derivatives showed promising results in inhibiting tumor growth in xenograft models, indicating that modifications like those present in our compound could enhance therapeutic outcomes .

- Inflammation Reduction : Clinical trials on methylsulfonyl-containing compounds revealed significant reductions in inflammatory markers among patients with chronic inflammatory diseases, supporting further exploration of this compound's potential applications .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of isoquinoline and pyrazole compounds exhibit significant anticancer properties. The specific compound under discussion has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have demonstrated that similar compounds can target specific signaling pathways associated with tumor growth and metastasis.

Anti-inflammatory Properties

Compounds containing pyrazole and sulfonamide groups are often investigated for their anti-inflammatory effects. The compound may inhibit key inflammatory mediators, making it a candidate for treating conditions like arthritis and other inflammatory diseases. Recent studies have highlighted the importance of such compounds in modulating immune responses.

Neurological Applications

The structural components of this compound suggest potential neuroprotective effects. Isoquinoline derivatives have been studied for their ability to protect neurons from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

A comprehensive review of literature reveals several case studies that evaluate the biological activity of similar compounds:

Pharmacological Insights

The pharmacodynamics and pharmacokinetics of the compound are crucial for understanding its therapeutic potential. Preliminary data suggest:

- Absorption : The compound is likely to be well absorbed due to its lipophilic nature.

- Metabolism : Potentially metabolized via cytochrome P450 enzymes, common for many organic compounds.

- Excretion : Expected to be eliminated through renal pathways.

Comparison with Similar Compounds

Key Observations :

- The methylsulfonyl group in the target compound mirrors the N-methylbenzenesulfonamide in Example 52, both of which are electron-withdrawing and enhance binding to enzyme active sites (e.g., kinases) .

- Unlike the chlorophenyl-pyrazole fragment in , the target compound’s extended propan-1-one linker may improve pharmacokinetic properties by balancing lipophilicity and solubility .

Preparation Methods

Cyclization of 2-Alkenyl Benzamide Derivatives

A foundational step involves constructing the dihydroisoquinoline core. Source (CN107778238B) describes a method using 2-alkenyl benzamide under nitrogen protection with a base (e.g., potassium carbonate) in polar aprotic solvents like N,N-dimethylformamide (DMF) at 60–150°C. This approach achieves yields of 70–85% for dihydroisoquinoline derivatives. Key advantages include avoiding transition-metal catalysts and enabling one-pot synthesis.

Directed Lithiation and Cyclization

Source reports a directed ortho-lithiation strategy for functionalizing dihydroisoquinolines. For example, lithiation of 2-(3-fluorophenyl)ethylamine pivaloylamide at −78°C in tetrahydrofuran (THF), followed by formylation and acid-catalyzed cyclization, yields 8-fluoro-3,4-dihydroisoquinoline with 79% efficiency.

Propan-1-One Chain Formation

Grignard Reagent Addition

Source (EP2551265A1) outlines a Grignard-based approach. Reacting 4-(methylsulfonyl)phenyl acetic acid with a Grignard reagent (e.g., methylmagnesium bromide) in the presence of sodium ethoxide forms the propan-1-one chain. This method reduces impurity formation and achieves 90% molar yield in solution.

Ketone Formation via Oxidation

Oxidation of secondary alcohols using pyridinium tribromide or manganese oxide (Source) is effective. For example, bromination of 1-(1-methyl-1H-pyrazol-4-yl)ethanone with pyridinium perbromide in dichloromethane/ethanol yields 89% of the α-brominated ketone, a precursor for further alkylation.

Sulfonation of the Aryl Group

Oxidation of Thioether to Sulfone

Source and describe sulfonation using hydrogen peroxide or oxone. For instance, treating 4-(methylthio)phenylpropan-1-one with 30% H₂O₂ in acetic acid at 50°C converts the thioether to the methylsulfonyl group with >95% conversion.

Direct Sulfonation via Electrophilic Substitution

Source employs chlorosulfonic acid to introduce sulfonyl groups onto aromatic rings. Reaction at 0°C in dichloromethane, followed by quenching with methanol, affords the sulfonated product in 82% yield.

Final Assembly and Optimization

Convergent Synthesis Strategy

The compound is assembled via sequential coupling:

- Dihydroisoquinoline core synthesis (Section 2).

- Pyrazole coupling (Section 3).

- Propan-1-one chain installation (Section 4).

- Sulfonation (Section 5).

Source reports a similar approach for a related compound, using 4-(1-methylpyrazol-4-yl)-3,4-dihydroisoquinoline and 3-(4-(methylsulfonyl)phenyl)propanoyl chloride in the presence of triethylamine, achieving 68% yield after purification.

Key Reaction Conditions and Yields

Challenges and Alternatives

Regioselectivity in Coupling Reactions

Palladium-catalyzed couplings may yield regioisomers. Source suggests using modified Japp-Klingemann reactions to improve selectivity, reducing byproducts by 15–20%.

Solvent and Catalyst Optimization

Source emphasizes microwave-assisted synthesis for pyrazole formation, reducing reaction times from hours to minutes (e.g., 6 h → 4 min) while maintaining 85–92% yields.

Q & A

Q. How do researchers address discrepancies in biological activity between in vitro and in vivo models?

- Methodology : Perform pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability in liver microsomes) to identify bioavailability issues. Use isotopic labeling (e.g., ¹⁴C) to track metabolite formation and correlate with efficacy in animal models .

Data Contradiction Analysis

- Example : Conflicting solubility data (e.g., theoretical vs. experimental logP values) may arise from polymorphic forms. Resolve this via powder X-ray diffraction (PXRD) to identify crystalline phases and dynamic vapor sorption (DVS) to assess hygroscopicity .

- Example : Discrepant bioassay results could stem from impurity interference. Re-purify the compound using preparative HPLC and re-test activity alongside a certified reference standard .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.